5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

CAS No.: 376592-17-5

Cat. No.: VC11732999

Molecular Formula: C13H10ClNO3

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376592-17-5 |

|---|---|

| Molecular Formula | C13H10ClNO3 |

| Molecular Weight | 263.67 g/mol |

| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H10ClNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |

| Standard InChI Key | STOIWSHSUNXELR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

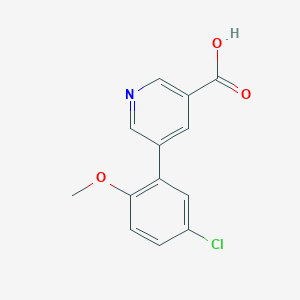

5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid features a biphenyl scaffold comprising a pyridine ring fused to a substituted phenyl group. The pyridine moiety bears a carboxylic acid group at the 3-position, while the phenyl ring is functionalized with chlorine and methoxy groups at the 5- and 2-positions, respectively. This arrangement is critical for its electronic and steric interactions in biological systems .

Table 1: Physicochemical Properties of 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.67 g/mol |

| Exact Mass | 263.035 g/mol |

| LogP (Partition Coefficient) | 3.12 |

| Polar Surface Area (PSA) | 42.35 Ų |

| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |

The compound’s SMILES notation (COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O) and InChIKey (STOIWSHSUNXELR-UHFFFAOYSA-N) provide unambiguous representations of its structure, facilitating computational modeling and database searches .

Synthesis and Manufacturing

Key Synthetic Strategies

The synthesis of 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid predominantly relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the biphenyl backbone. Subsequent oxidation steps introduce the carboxylic acid functionality .

Suzuki-Miyaura Coupling

A boronic ester derivative of 5-chloro-2-methoxyphenyl is coupled with a halogenated pyridine precursor (e.g., 5-bromopyridine-3-carboxylic acid) in the presence of a palladium catalyst. This step achieves high regioselectivity and yield, critical for industrial-scale production .

Oxidation of Aldehyde Intermediates

Applications in Drug Development and Agrochemicals

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its carboxylic acid group facilitates conjugation with amine-containing biologics, enhancing water solubility .

Agrochemical Uses

Patent literature discloses derivatives of 5-chloropyridine-2-carboxylic acids as intermediates in herbicides and fungicides. The chlorine atom augments lipid membrane penetration, while the methoxy group improves soil persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume